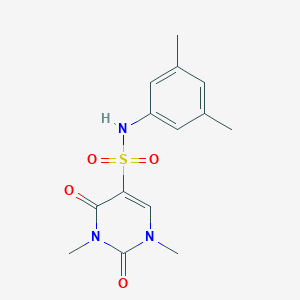

![molecular formula C20H19N5O4S B2465006 N1-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide CAS No. 899751-01-0](/img/structure/B2465006.png)

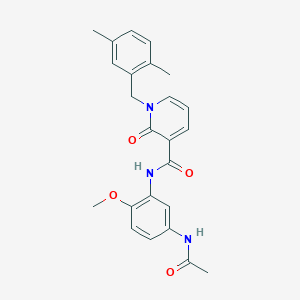

N1-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a complex organic molecule that contains several functional groups and rings, including a pyrazole ring, a thieno ring, and an oxalamide group. Pyrazole rings are common in many pharmaceutical compounds due to their ability to readily form stable structures and interact with various biological targets . Thieno rings are sulfur-containing heterocycles that are also found in many biologically active compounds . Oxalamides are amides of oxalic acid and can participate in various chemical reactions .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the pyrazole and thieno rings, followed by the introduction of the oxalamide group. The exact synthesis route would depend on the specific reagents and conditions used .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the exact structure .Chemical Reactions Analysis

The compound’s chemical reactivity would be influenced by its functional groups. For example, the oxalamide group might make the compound susceptible to hydrolysis, while the pyrazole and thieno rings might participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure. For example, the presence of polar functional groups might increase its solubility in water .Scientific Research Applications

Electrolyte-controlled Redox Conductivity and n-type Doping

In scientific research, the compound N1-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide has been used in the study of electrolyte variations to control redox and n-type doping processes in π-conjugated electroactive polyheterocycles, such as poly[2,5-bis-(2,3-dihydro-thieno[3,4-b][1,4]dioxin-5-yl)-pyridine] (PBEDOT-Pyr) and poly[5,8-bis(3-dihydro-thieno[3,4-b][1,4]dioxin-5-yl)-2,3-diphenyl-pyrido[3,4-b]pyrazine] (PBEDOT-PyrPyr(Ph)2) (Dubois, Abboud, & Reynolds, 2004).

Synthesis of Azo Pyrazolo[1,5-a]pyrimidine-thieno[2,3-b]pyridine Derivatives

This compound is also relevant in the synthesis of azo pyrazolo[1,5-a]pyrimidine-thieno[2,3-b]pyridine derivatives, which have been applied as disperse dyes. These derivatives have shown significant potential in dyeing polyester fibers, with notable spectral characteristics and fastness properties (Ho, 2005).

Antimicrobial Activity of Heterocyclic Compounds

In the field of antimicrobial research, derivatives of this compound have been synthesized and tested for their antimicrobial activity against various strains of bacteria and fungi. Some derivatives have demonstrated superior antimicrobial activity, indicating potential applications in pharmaceuticals (Desai & Vaja, 2018).

Redox-controlled Electrochemical and Conductivity Responses

The compound has been involved in research exploring the redox-controlled electrochemical and conductivity responses in polymeric systems. Studies have shown that certain cations can induce minimal current and conductivity responses in these systems, impacting their electrochemical behavior (Wagner et al., 1993).

Cu/Oxalic Diamide-Catalyzed Coupling

Recent research in 2023 has highlighted the effectiveness of N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide as a ligand in copper-catalyzed coupling reactions. This advancement has opened up new avenues in the synthesis of internal alkynes, showcasing the compound's role in facilitating diverse chemical reactions (Chen et al., 2023).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

N'-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(pyridin-2-ylmethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N5O4S/c1-13-5-7-15(8-6-13)25-18(16-11-30(28,29)12-17(16)24-25)23-20(27)19(26)22-10-14-4-2-3-9-21-14/h2-9H,10-12H2,1H3,(H,22,26)(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVGQYANVXFBJPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C(=O)NCC4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

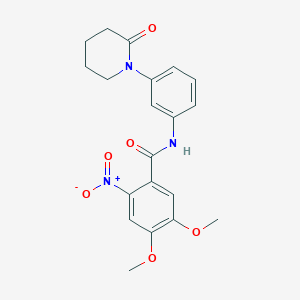

![N-cyclohexyl-3-(9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)propanamide](/img/structure/B2464926.png)

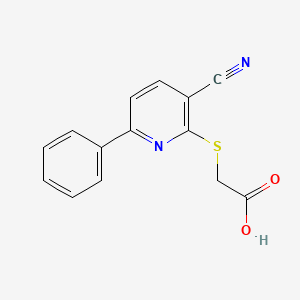

![7-[(4-Chlorophenyl)sulfonyl]-7-azabicyclo[4.1.0]heptane](/img/structure/B2464927.png)

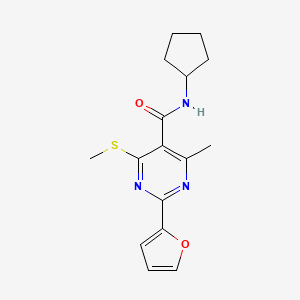

![3-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-(thiophen-2-yl)urea](/img/structure/B2464928.png)

![N-(2,2-di(furan-2-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2464931.png)

![2-chloro-N-[2-chloro-6-(trifluoromethyl)phenyl]acetamide](/img/structure/B2464933.png)

![Ethyl 4-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2464934.png)